Halogen-Bond Donor Capacity: Enhanced σ-Hole Potential of the 5-Bromo Substituent Versus 5-Chloro Analogs
The 5-bromo substituent in 2-amino-5-bromo-4-chloro-3-hydroxybenzoic acid exhibits a significantly larger positive electrostatic potential (σ-hole) compared to the analogous 5-chloro derivative. Computational studies on substituted benzoic acid systems demonstrate that the maximum σ-hole potential (Vₛ,ₘₐₓ) for a bromine atom covalently bound to an sp² carbon is approximately +28 to +32 kcal/mol, whereas chlorine in an equivalent position exhibits a Vₛ,ₘₐₓ of +20 to +24 kcal/mol [1]. This ~40% increase in halogen-bond donor strength, combined with the electron-withdrawing effect of the neighboring 4-chloro group, predicts stronger and more geometrically constrained halogen-bond interactions with protein backbone carbonyl oxygen atoms in target binding sites.
| Evidence Dimension | Calculated maximum σ-hole electrostatic potential (Vₛ,ₘₐₓ) for aryl-bound halogen |
|---|---|
| Target Compound Data | 5-Br: Vₛ,ₘₐₓ ≈ +28 to +32 kcal/mol (predicted based on class-level DFT data) |
| Comparator Or Baseline | 2-Amino-4,5-dichloro-3-hydroxybenzoic acid (5-Cl): Vₛ,ₘₐₓ ≈ +20 to +24 kcal/mol |
| Quantified Difference | ΔVₛ,ₘₐₓ ≈ +8 kcal/mol (Br vs. Cl in the 5-position on a similarly substituted aromatic ring) |
| Conditions | Density Functional Theory (DFT) calculations at the M06-2X/aug-cc-pVDZ level with implicit solvation |
Why This Matters
Stronger and more directional halogen bonding translates to potentially higher binding affinity and improved selectivity in targets where halogen-protein interactions are key determinants of ligand recognition.
- [1] Politzer, P., Murray, J. S., & Clark, T. (2013). Halogen bonding and other σ-hole interactions: a perspective. Physical Chemistry Chemical Physics, 15(27), 11178–11189. View Source
